2-(Difluoromethoxy)-6-ethylbenzo[d]oxazole
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H9F2NO2 |
|---|---|
Molecular Weight |
213.18 g/mol |
IUPAC Name |
2-(difluoromethoxy)-6-ethyl-1,3-benzoxazole |
InChI |
InChI=1S/C10H9F2NO2/c1-2-6-3-4-7-8(5-6)14-10(13-7)15-9(11)12/h3-5,9H,2H2,1H3 |
InChI Key |
TULLMTYJFJSMLC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(O2)OC(F)F |
Origin of Product |
United States |
Bioisosteric Replacement:
Bioisosteric replacement is a key strategy in drug design where a functional group is replaced by another group with similar steric and electronic properties to improve potency, selectivity, or pharmacokinetic parameters. nih.gov
At the 2-position: The difluoromethoxy group can be replaced with other small, lipophilic, hydrogen-bond-donating groups. For example, replacing it with a trifluoromethyl (-CF₃) group would increase lipophilicity but remove the hydrogen bond donating capability. Alternatively, other fluoroalkyl ether groups could be explored to fine-tune the electronic properties and metabolic stability.
At the 6-position: The ethyl group could be replaced with other small alkyl groups (e.g., methyl, propyl) or bioisosteres such as a chloro or bromo group to modulate lipophilicity and electronic effects.
Conformational Restriction:
Introducing conformational constraints into the molecule can lock it into a bioactive conformation, thereby increasing its affinity for the target. For the 6-ethyl group, this could be achieved by incorporating it into a small ring system fused to the benzoxazole (B165842) core.
Physicochemical Property Modulation:
Computational tools can be used to predict the physicochemical properties of designed analogues, such as lipophilicity (logP), solubility, and metabolic stability. This allows for the in-silico screening of potential candidates before their synthesis, saving time and resources. The goal is to achieve a balance between potency and drug-like properties.
The following table outlines some rational design strategies for analogues of 2-(Difluoromethoxy)-6-ethylbenzo[d]oxazole.
| Design Strategy | Position of Modification | Proposed Modification | Rationale |
| Bioisosteric Replacement | 2 | -OCF₃, -OCH₂CF₃ | Fine-tune electronics and lipophilicity |
| 6 | -CH₃, -Cl, -Br | Modulate lipophilicity and size | |
| Positional Isomerism | 5 | -CH₂CH₃ | Explore alternative hydrophobic interactions |
| Introduction of Polar Groups | 4 or 7 | -F, -OH | Enhance solubility and potential for new H-bonds |
| Conformational Restriction | 5 and 6 | Fused cyclopropane (B1198618) ring | Lock into a favorable conformation |
By systematically applying these rational design principles, it is possible to explore the chemical space around this compound and identify new analogues with optimized bioactivity, selectivity, and pharmacokinetic profiles, ultimately leading to the development of novel therapeutic agents.
Structure Activity Relationship Sar Studies Centered on 2 Difluoromethoxy 6 Ethylbenzo D Oxazole and Its Analogues
Elucidating the Fundamental Contributions of the Benzoxazole (B165842) Scaffold to Biological Activity
The benzoxazole core, a fused heterocyclic system of benzene (B151609) and an oxazole (B20620) ring, is recognized as a "privileged scaffold" in drug discovery. jocpr.comnih.gov This designation is due to its presence in a wide array of pharmacologically active compounds, demonstrating a versatile range of biological activities including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. nih.govtandfonline.comresearchgate.nettsijournals.com The rigid, planar nature of the benzoxazole ring system provides a fixed orientation for its substituents, which is crucial for precise interactions with biological targets such as enzymes and receptors.
The biological significance of the benzoxazole nucleus is largely attributed to its ability to engage in various non-covalent interactions. The nitrogen and oxygen atoms within the oxazole ring can act as hydrogen bond acceptors, while the aromatic system can participate in π-π stacking and hydrophobic interactions with the amino acid residues of a protein's active site. SAR studies have consistently shown that the substituents at the C-2 and C-5/C-6 positions of the benzoxazole ring are critical determinants of biological activity and target specificity. mdpi.com For instance, research on 2-substituted benzoxazoles has highlighted the diverse pharmacological profiles that can be achieved by modifying the group at this position. nih.gov Similarly, substitutions on the benzene portion of the scaffold, such as at the 6-position, have been shown to favorably influence analgesic and anti-inflammatory activities. jocpr.com
The versatility of the benzoxazole scaffold allows it to serve as a foundational structure for designing new therapeutic agents. Its favorable physicochemical properties and synthetic accessibility make it an attractive starting point for developing novel compounds with improved potency and selectivity. tandfonline.comtandfonline.com
Investigating the Influence of the 2-Position Difluoromethoxy Moiety
The introduction of fluorine-containing groups is a widely used strategy in modern drug design to enhance a molecule's pharmacological profile. The difluoromethoxy group (-OCHF₂) at the 2-position of the benzoxazole ring imparts unique properties that significantly influence the compound's interaction with biological targets and its metabolic fate.
The difluoromethoxy group possesses distinct electronic and steric characteristics compared to a simple methoxy (B1213986) (-OCH₃) or hydroxyl (-OH) group. The two highly electronegative fluorine atoms create a strong electron-withdrawing effect, which can modulate the acidity of the N-H group in related heterocyclic systems and influence the electronic distribution across the entire benzoxazole scaffold. mdpi.comresearchgate.net This alteration in electronic properties can affect the strength of interactions, such as hydrogen bonding and dipole-dipole interactions, with a target receptor.
Furthermore, the difluoromethoxy group is considered a lipophilic hydrogen bond donor. acs.org While it increases lipophilicity, the C-H bond in the -OCHF₂ moiety is polarized and can act as a weak hydrogen bond donor, a characteristic not present in the analogous trifluoromethoxy (-OCF₃) or methoxy (-OCH₃) groups. This dual ability to enhance lipophilicity while also potentially engaging in specific hydrogen bonding can lead to improved binding affinity and selectivity. acs.org
The table below summarizes the comparative physicochemical properties of substituents, illustrating the unique electronic and lipophilic contributions of the difluoromethoxy group.
| Property | H | OCH₃ | OCHF₂ | OCF₃ |
| Hansch Lipophilicity Parameter (π) | 0 | -0.02 | 0.43 | 1.04 |
| Hammett Constant (σp) | 0 | -0.27 | 0.20 | 0.35 |
| Hydrogen Bond Donation Capacity | No | No | Yes (Weak) | No |
This table presents generalized data for phenyl substituents to illustrate relative physicochemical trends.
A primary reason for incorporating fluorinated groups into drug candidates is to enhance metabolic stability. The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it less susceptible to cleavage by metabolic enzymes, particularly cytochrome P450 (CYP) oxidases. mdpi.com In the case of a methoxy group (-OCH₃), the methyl hydrogens are prone to oxidative metabolism (O-demethylation), which can lead to rapid inactivation and clearance of the compound.
By replacing two of these hydrogens with fluorine atoms, the difluoromethoxy group effectively blocks this common metabolic pathway. This increased metabolic stability can result in a longer biological half-life and improved bioavailability of the drug molecule. The strategic placement of fluorine atoms is therefore a key tactic to fine-tune the pharmacokinetic properties of a therapeutic agent without drastically altering its core structure or primary binding interactions. researchgate.netbohrium.com
Analysis of the 6-Position Ethyl Group's Role in Molecular Recognition and Biological Function
Substitution on the benzene ring of the benzoxazole scaffold is a critical factor in modulating biological activity. An ethyl group (-CH₂CH₃) at the 6-position introduces specific hydrophobic, electronic, and steric features that influence how the molecule interacts with its biological target.
The ethyl group is a non-polar, hydrophobic moiety. Its presence can facilitate favorable van der Waals and hydrophobic interactions if the target protein's binding site contains a complementary hydrophobic pocket. Such interactions are crucial for anchoring the molecule within the active site, thereby enhancing binding affinity and potency. Studies on other benzoxazole derivatives have shown that acyl and alkyl substituents at the 6-position can be favorable for certain biological activities. jocpr.com The size and lipophilicity of the alkyl group can be fine-tuned to optimize this interaction.
Electronically, the ethyl group is weakly electron-donating through an inductive effect. This can subtly alter the electron density of the benzoxazole aromatic system, which may in turn influence its interaction with the target protein. The following table compares the properties of small alkyl groups that could be substituted at the 6-position.
| Property | H | Methyl (-CH₃) | Ethyl (-CH₂CH₃) |
| Hansch Lipophilicity Parameter (π) | 0 | 0.56 | 1.02 |
| Steric Parameter (Taft's Es) | 1.24 | 0.00 | -0.07 |
| Electronic Effect | Neutral | Weakly Electron-Donating | Weakly Electron-Donating |
This table presents generalized data for phenyl substituents to illustrate relative physicochemical trends.
This conformational flexibility can be advantageous, allowing the molecule to adapt its shape to better fit the topology of the receptor's binding site. However, it can also introduce an entropic penalty upon binding if the group becomes locked into a single conformation. Therefore, the precise impact of the 6-ethyl group on biological function is highly dependent on the specific architecture of the target protein, where it can serve to either enhance binding through an optimal fit or decrease activity due to steric hindrance.
Synergistic and Antagonistic Effects of Multiple Substituents on the Benzoxazole Core
The 2-position of the benzoxazole ring is a primary site for modification and significantly influences the compound's interaction with biological targets. mdpi.com The difluoromethoxy group (-OCF₂H) at this position is of particular interest. The introduction of fluorine atoms can alter a molecule's lipophilicity, metabolic stability, and binding interactions. researchgate.net The difluoromethyl group, in particular, can act as a lipophilic hydrogen bond donor, a bioisostere of hydroxyl, thiol, or amino groups. acs.org This property can facilitate stronger interactions with target proteins.
The 6-position is another critical point for substitution. An ethyl group at this position generally increases lipophilicity, which can enhance membrane permeability and oral bioavailability. The presence of small alkyl groups at positions 5 or 6 has been shown to be favorable for certain biological activities. mdpi.com
Synergistic Effects:
A potential synergistic effect between the 2-(difluoromethoxy) and 6-ethyl groups could arise from a combination of enhanced binding and improved pharmacokinetics. The difluoromethoxy group might provide a key interaction with the target protein, while the ethyl group at the 6-position could anchor the molecule in a hydrophobic pocket of the binding site. Furthermore, the increased lipophilicity imparted by the ethyl group could improve cell penetration, allowing the difluoromethoxy-substituted portion of the molecule to reach its intracellular target more effectively.
Antagonistic Effects:
The following hypothetical data table illustrates how the combination of substituents at the 2 and 6 positions could influence the bioactivity of benzoxazole analogues.
| Compound ID | R1 (2-position) | R2 (6-position) | Relative Bioactivity | Predicted Effect |
| 1 | -OCHF₂ | -CH₂CH₃ | High | Synergistic |
| 2 | -OCH₃ | -CH₂CH₃ | Moderate | |
| 3 | -OCHF₂ | -H | Moderate | |
| 4 | -OCH₃ | -H | Low | |
| 5 | -OCHF₂ | -C(CH₃)₃ | Low | Antagonistic (Steric Hindrance) |
| 6 | -CF₃ | -CH₂CH₃ | Moderate |
This interactive table demonstrates that the combination of a difluoromethoxy group at the 2-position and an ethyl group at the 6-position (Compound 1) is predicted to result in the highest bioactivity, suggesting a synergistic relationship. Replacing the difluoromethoxy group with a methoxy group (Compound 2) or removing the ethyl group (Compound 3) leads to a decrease in activity. A bulky tert-butyl group at the 6-position (Compound 5) is predicted to cause steric hindrance, resulting in an antagonistic effect.
Rational Design Principles for Optimizing the Bioactivity of 2-(Difluoromethoxy)-6-ethylbenzo[d]oxazole Analogues
Rational drug design aims to optimize the therapeutic properties of a lead compound through systematic modifications based on an understanding of its SAR and interaction with its biological target. nih.gov For this compound, several principles can be applied to design analogues with improved bioactivity.
Future Perspectives and Research Challenges for 2 Difluoromethoxy 6 Ethylbenzo D Oxazole
Development of Next-Generation Synthetic Methodologies for Structure Diversification
A significant challenge in harnessing the full potential of the 2-(Difluoromethoxy)-6-ethylbenzo[d]oxazole scaffold is the development of efficient, sustainable, and versatile synthetic methods. Traditional synthesis often involves the condensation of 2-aminophenols with carboxylic acids or their derivatives under harsh conditions. rsc.orgnih.gov Future research must focus on next-generation methodologies that allow for rapid diversification of the core structure, enabling comprehensive structure-activity relationship (SAR) studies.
Key areas for development include:
Green Chemistry Approaches: The use of environmentally benign catalysts and solvents is paramount. Methodologies employing green catalysts like fly ash or I₂-mediated oxidative cyclodesulfurization have already shown promise for other benzoxazole (B165842) derivatives. nih.gov Applying such principles to synthesize analogues of this compound could reduce environmental impact and improve efficiency.
Advanced Catalysis: The exploration of novel nanocatalysts (e.g., nano-ZnO, Cu₂O) and metal-catalyzed reactions can offer higher yields and milder reaction conditions. nih.gov These catalysts often provide operational simplicity and can be recycled, adding to the sustainability of the synthesis. nih.gov
Flow Chemistry and Automation: Implementing continuous flow synthesis and automated platforms can accelerate the production of a library of derivatives. This high-throughput approach allows for the systematic modification of the benzoxazole core, for instance, by altering the substitution at the 2-position or modifying the ethyl group on the benzene (B151609) ring, to quickly map the chemical space for optimal biological activity.
Sustainable Synthetic Methods: Techniques such as microwave-assisted, ultrasound-assisted, and mechanochemical synthesis have demonstrated significant advantages over conventional methods, primarily by drastically reducing reaction times. mdpi.com
Table 1: Comparison of Synthetic Methodologies for Benzoxazole Derivatives
| Methodology | Typical Conditions | Advantages | Challenges |
|---|---|---|---|
| Conventional Heating | High temperature, long reaction times (hours to days) | Well-established procedures | High energy consumption, potential for side products |
| Microwave-Assisted | 600 W, 30-50°C, short reaction times (minutes) mdpi.com | Rapid heating, increased yields, reduced reaction time mdpi.com | Specialized equipment required, scalability can be an issue |
| Ultrasound-Assisted | 50°C, short reaction times (minutes) mdpi.com | Enhanced reaction rates, improved yields | Probe erosion, localized heating effects |
| Nanocatalysis | Room temperature to 100°C, various solvents nih.gov | High efficiency, recyclability, mild conditions nih.gov | Catalyst leaching, cost of catalyst preparation |
Advanced Mechanistic Elucidation of Observed Biological Activities
While benzoxazole derivatives are known to exhibit a wide range of biological effects, the precise molecular mechanisms of action are often not fully understood. nih.gov For a compound like this compound, moving beyond preliminary screening to detailed mechanistic studies is a critical future challenge. A thorough understanding of how these compounds interact with biological targets is essential for optimizing efficacy and ensuring safety. nih.govresearchgate.net
Future research should prioritize:
Target Identification and Validation: Identifying the specific enzymes, receptors, or signaling pathways that benzoxazoles interact with is a primary goal. Techniques such as affinity chromatography, proteomics, and genetic screening can uncover the molecular targets responsible for their pharmacological effects.
Biophysical Interaction Studies: Methods like surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and X-ray crystallography can provide detailed insights into the binding kinetics and thermodynamics of the compound-target interaction. This data is invaluable for understanding the structural basis of activity.
Cellular Pathway Analysis: Investigating the downstream effects of target engagement on cellular signaling pathways is crucial. Techniques like Western blotting, RNA sequencing, and metabolomics can reveal how the compound modulates cellular function to produce a therapeutic effect. For example, some benzoxazoles have been found to inhibit kinases like VEGFR or enzymes such as DNA topoisomerase. mdpi.com
Leveraging Advanced Computational Chemistry for De Novo Design and Optimization
Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery for accelerating the design and optimization of lead compounds. tandfonline.combiotech-asia.org Applying these techniques to the this compound scaffold can guide synthetic efforts, reduce costs, and improve the probability of success.
Key computational strategies include:
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. nih.gov For this compound, docking studies can help identify likely biological targets and predict binding affinities, guiding the design of more potent analogues.
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can build predictive models that correlate the chemical structures of a series of compounds with their biological activities. tandfonline.com These models highlight the key structural features required for potency and can be used to design new derivatives with enhanced effects.
Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of the compound interacting with its biological target over time. acs.org This helps in understanding the stability of the binding complex and can reveal subtle conformational changes that are critical for biological activity.
De Novo Design: Advanced algorithms can design novel molecules from scratch that are optimized to fit the binding site of a specific target. This approach can lead to the discovery of entirely new benzoxazole-based chemical entities with unique properties.
Table 2: Application of Computational Techniques in Benzoxazole Drug Design
| Computational Technique | Application | Potential Outcome for Benzoxazole Research |
|---|---|---|
| Molecular Docking | Predicts binding mode and affinity of a ligand to a receptor. nih.gov | Identification of high-affinity targets; optimization of substituents for improved binding. |
| 3D-QSAR (CoMFA/CoMSIA) | Correlates 3D structural features with biological activity. tandfonline.com | Generation of predictive models to guide the synthesis of more potent analogues. |
| Molecular Dynamics | Simulates the movement of atoms and molecules over time. acs.org | Elucidation of binding stability and conformational dynamics within the active site. |
| De Novo Design | Generates novel molecular structures based on receptor information. | Discovery of novel benzoxazole scaffolds with optimized therapeutic properties. |
Exploration of Emerging Therapeutic Targets and Biological Systems for Benzoxazole Compounds
The structural versatility of the benzoxazole core suggests that its therapeutic potential is not yet fully tapped. nih.gov A major avenue for future research is the systematic exploration of emerging disease targets and biological systems where compounds like this compound could be effective. The broad pharmacological profile of this class of compounds, ranging from antimicrobial to anticancer activity, warrants a wider investigation. researchgate.netnih.gov
Promising areas for future exploration include:
Targeting Protein Misfolding Diseases: The planar, aromatic structure of benzoxazoles makes them interesting candidates for interfering with protein aggregation processes implicated in neurodegenerative diseases like Alzheimer's and Parkinson's.
Inhibition of Parasitic Enzymes: Novel drug targets in parasites, such as the AAA-ATPase p97 in Schistosoma mansoni, have been identified as susceptible to inhibition by benzoxazole scaffolds. pnas.org This opens up new possibilities for treating neglected tropical diseases.
Modulation of the Microbiome: Investigating the impact of benzoxazole derivatives on microbial communities could reveal novel applications in managing dysbiosis-related conditions.
Dermatological Applications: Certain 2-phenylbenzo[d]oxazole derivatives have shown potent tyrosinase inhibitory activity, suggesting their potential as skin-lightening agents for treating hyperpigmentation disorders. mdpi.com
By systematically screening the this compound scaffold against a diverse array of new and challenging biological targets, the full therapeutic utility of this promising chemical class can be explored.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-(difluoromethoxy)-6-ethylbenzo[d]oxazole, and how can reaction yields be improved?
- Methodological Answer : A common approach involves multi-step synthesis, starting with halogenation or functionalization of the benzo[d]oxazole core. For example, describes refluxing intermediates in DMSO with acetic acid catalysis, achieving ~65% yield. To optimize yield, researchers can adjust reaction time, solvent polarity (e.g., switching from ethanol to acetonitrile), or catalyst loading. Purification via recrystallization (water-ethanol mixtures) or column chromatography can enhance purity .
Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structure and purity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : The difluoromethoxy group (-OCF₂H) shows distinct splitting patterns due to coupling with fluorine nuclei (e.g., a triplet for -CF₂). The ethyl group’s methyl protons appear as a triplet (~1.3 ppm) with coupling to adjacent CH₂ .
- IR Spectroscopy : Stretching vibrations for C-F bonds (1000–1100 cm⁻¹) and oxazole C=N (1650–1600 cm⁻¹) confirm functional groups .
- Mass Spectrometry : High-resolution MS (HRMS) can verify molecular weight (e.g., [M+H]+ for C₁₀H₉F₂NO₂).
Q. What preliminary biological assays are suitable for evaluating this compound’s bioactivity?
- Methodological Answer : Initial screens should include:
- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values reported .
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to assess safety thresholds .
Advanced Research Questions
Q. How do the difluoromethoxy and ethyl substituents influence excited-state intramolecular proton transfer (ESIPT) in fluorescence studies?
- Methodological Answer : The difluoromethoxy group’s electron-withdrawing nature may alter charge distribution, affecting ESIPT efficiency. Computational modeling (TDDFT/B3LYP/6-31+G(d)) can compare vertical excitation energies and proton-transfer barriers with non-fluorinated analogs. shows benzannulation at the oxazole site minimally shifts emission wavelengths but increases S₁ energy barriers, suggesting similar effects from ethyl/difluoromethoxy groups . Experimental validation via time-resolved fluorescence spectroscopy is recommended.
Q. How can contradictory data between computational and experimental results (e.g., emission energies) be resolved?
- Methodological Answer : Discrepancies often arise from functional choice in DFT calculations. For example, hybrid functionals (B3LYP, PBE0) better match experimental emission energies than range-separated (CAM-B3LYP) or dispersion-corrected (ωB97XD) functionals. Researchers should calibrate models using known fluorophores (e.g., HPO, HBO) and validate with solvent-effect simulations (IEFPCM) .
Q. What strategies mitigate oxidative degradation during synthesis and storage?
- Methodological Answer : Oxidation-prone sulfoxide intermediates (common in related benzimidazoles) require inert atmospheres (N₂/Ar) and antioxidants (e.g., BHT). Stability studies under accelerated conditions (40°C/75% RH) with HPLC monitoring (e.g., C18 column, UV detection at 305 nm) can identify degradation products like sulfones .
Q. How does the compound’s tautomerism affect its biological activity?
- Methodological Answer : Tautomeric equilibria (e.g., between 5- and 6-substituted benzimidazoles) alter binding affinity. Nuclear Overhauser Effect (NOE) NMR or X-ray crystallography can identify dominant tautomers. For example, reports tautomeric mixtures (e.g., 6a/6a’) with distinct bioactivity profiles .
Data Analysis & Experimental Design
Q. What statistical methods are recommended for analyzing dose-response relationships in bioactivity assays?
- Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀ values. For reproducibility, triplicate experiments with ANOVA or Student’s t-test (p < 0.05) are critical. Report confidence intervals to address variability in fluorinated compounds’ solubility .
Q. How can researchers design SAR studies to optimize substituent effects?
- Methodological Answer : Systematic substitution (e.g., varying ethyl chain length, replacing difluoromethoxy with methoxy/trifluoromethoxy) paired with computational docking (AutoDock Vina) identifies key interactions. highlights the importance of chloro-fluorophenyl groups in thiazole derivatives for target selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
